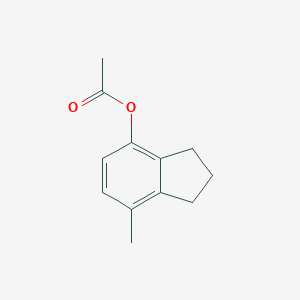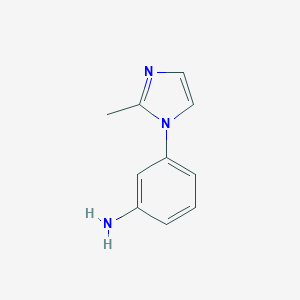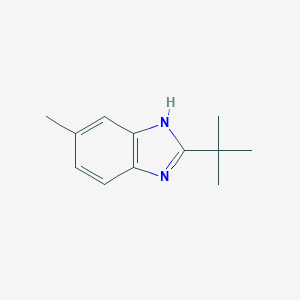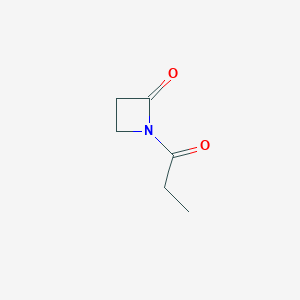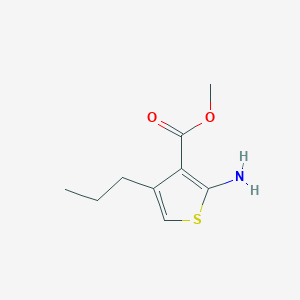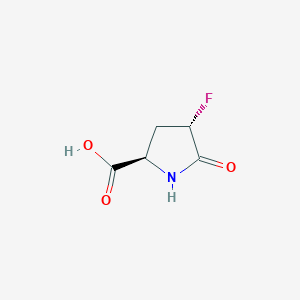![molecular formula C11H14N2O2 B070359 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 184761-06-6](/img/structure/B70359.png)
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and has been found to exhibit neuroprotective properties.
Mecanismo De Acción
J147 has been found to target multiple pathways involved in neurodegeneration. It has been shown to activate the expression of genes involved in mitochondrial biogenesis, which helps to improve cellular energy production. J147 also inhibits the production of reactive oxygen species, which can cause cellular damage. Additionally, J147 has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
J147 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy. Additionally, J147 has been found to improve mitochondrial function and increase the expression of genes involved in cellular defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using J147 in lab experiments is its ability to target multiple pathways involved in neurodegeneration. J147 has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using J147 is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are several future directions for research on J147. One area of research is the optimization of the synthesis method to reduce costs and increase yields. Another area of research is the investigation of J147's potential applications in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of J147 in humans.
Conclusion:
In conclusion, J147 is a promising compound that has potential applications in treating neurodegenerative diseases. Its ability to target multiple pathways involved in neurodegeneration makes it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on J147 are promising.
Métodos De Síntesis
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexyl bisphenol A. The reaction is carried out using a palladium-catalyzed Suzuki coupling reaction, which results in the formation of J147. The synthesis method has been optimized to produce J147 in high yields and purity.
Aplicaciones Científicas De Investigación
J147 has been extensively studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that J147 can improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy.
Propiedades
Número CAS |
184761-06-6 |
|---|---|
Nombre del producto |
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-8(10(12)14)6-7-4-3-5-9(7)13-11/h6H,2-5H2,1H3,(H2,12,14) |
Clave InChI |
RWORNDWALOONKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
SMILES canónico |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
Sinónimos |
5H-Cyclopenta[b]pyridine-3-carboxamide,2-ethoxy-6,7-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



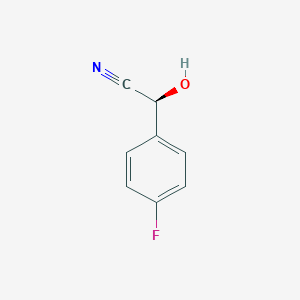
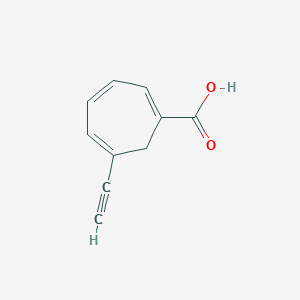
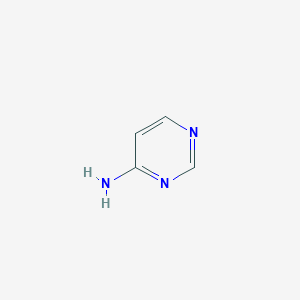
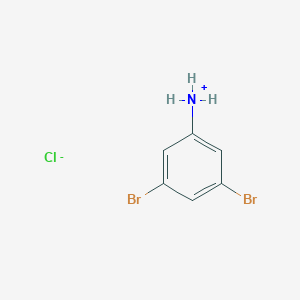
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
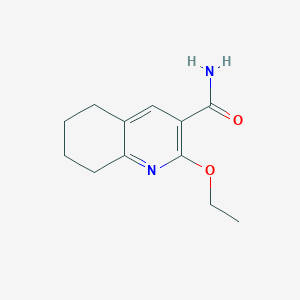
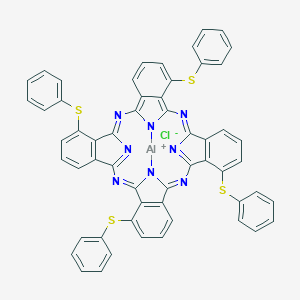
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
